molecular formula C12H20FNO3 B6281981 tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate CAS No. 878590-49-9

tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

Cat. No. B6281981
CAS RN: 878590-49-9
M. Wt: 245.3
InChI Key:
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Description

Tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate (hereafter referred to as TFHP) is an organic compound that has been studied for its potential use in a variety of applications, including as a synthetic intermediate, a drug-discovery lead compound, and a tool for studying biological processes. This compound is of particular interest due to its unique structure and properties, which make it a highly versatile molecule.

Scientific Research Applications

TFHP has been studied for its potential use as a synthetic intermediate, a drug-discovery lead compound, and a tool for studying biological processes. For example, it has been used as a substrate for the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which catalyzes the transamination of gamma-aminobutyric acid (GABA) to alpha-ketoglutarate (aKG). Additionally, TFHP has been used as a model substrate for the enzyme alpha-ketogluterate decarboxylase (aKGDC), which catalyzes the decarboxylation of aKG to succinate. Furthermore, TFHP has been used as a model substrate for the enzyme glutamate decarboxylase (GAD), which catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA).

Mechanism of Action

The mechanism of action of TFHP is not yet fully understood. However, it is believed to involve the formation of a ternary complex between the substrate, the enzyme, and the cofactor, which is then followed by the transfer of a proton from the substrate to the enzyme. This proton transfer facilitates the formation of a carbocation intermediate, which is then attacked by the enzyme to form the product.
Biochemical and Physiological Effects
TFHP has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), as well as the enzyme alpha-ketogluterate decarboxylase (aKGDC). Additionally, it has been found to inhibit the activity of the enzyme glutamate decarboxylase (GAD). Furthermore, TFHP has been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

TFHP is a highly versatile molecule, and as such, it has a number of advantages and limitations for use in laboratory experiments. One advantage is that it can be synthesized in high yields in a single step, making it a useful tool for synthesizing other compounds. Additionally, it has been found to be relatively stable in a variety of conditions, making it suitable for use in a variety of experiments. However, one limitation is that it has a relatively high melting point, making it difficult to work with in some laboratory settings.

Future Directions

The potential applications of TFHP are far-reaching, and there are a number of possible future directions for research involving this compound. One possible direction is the development of new synthetic methods for the production of TFHP. Additionally, further research could be conducted to explore the potential therapeutic applications of TFHP, such as its use as an anti-inflammatory or analgesic agent. Furthermore, further research could be conducted to explore the mechanism of action of TFHP and to develop new methods for its use in biological studies. Finally, further research could be conducted to explore the potential use of TFHP as a drug-discovery lead compound.

Synthesis Methods

TFHP can be synthesized from tert-butyl piperidine-1-carboxylate and 1-fluoro-2-hydroxyethylidene using a variety of methods. One such method involves the reaction of tert-butyl piperidine-1-carboxylate with 1-fluoro-2-hydroxyethylidene in the presence of a base and a catalyst, such as triethylamine and palladium(II) chloride, respectively. This method has been used to synthesize TFHP in yields of up to 90% in a single step.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate involves the condensation of piperidine-1-carboxylic acid with 1-fluoro-2-hydroxyethane, followed by protection of the resulting hydroxyl group with tert-butyl chloroformate. The resulting intermediate is then subjected to Wittig reaction with triphenylphosphine and (E)-methyl 3-bromoacrylate to yield the final product.", "Starting Materials": [ "Piperidine-1-carboxylic acid", "1-fluoro-2-hydroxyethane", "tert-butyl chloroformate", "triphenylphosphine", "(E)-methyl 3-bromoacrylate" ], "Reaction": [ "Step 1: Condensation of piperidine-1-carboxylic acid with 1-fluoro-2-hydroxyethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylic acid.", "Step 2: Protection of the hydroxyl group in (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate.", "Step 3: Wittig reaction of tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate with triphenylphosphine and (E)-methyl 3-bromoacrylate in the presence of a solvent such as tetrahydrofuran (THF) to yield the final product tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate." ] }

CAS RN

878590-49-9

Product Name

tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

Molecular Formula

C12H20FNO3

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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